molecular formula C7H8O2 B1666288 3-Methoxyphenol CAS No. 150-19-6

3-Methoxyphenol

Cat. No.: B1666288
CAS No.: 150-19-6
M. Wt: 124.14 g/mol
InChI Key: ASHGTJPOSUFTGB-UHFFFAOYSA-N
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Description

3-methoxyphenol is a member of the class of phenols that is phenol having a methoxy-substituent at the 3-position. It is a member of phenols and a monomethoxybenzene. It is functionally related to a resorcinol.
This compound is a natural product found in Sedum crassularia, Eriogonum brevicaule, and other organisms with data available.

Mechanism of Action

Target of Action

3-Methoxyphenol, also known as m-Hydroxyanisole or Resorcinol monomethyl ether , is a phenolic compound that has been found to interact with various targets in the body. It has been reported to have strong antagonistic properties at the κ opioid receptor . It is also considered a melanocytotoxic chemical, which when oxidized in melanocytes results in the formation of toxic entities like quinones .

Mode of Action

It is known that when it is oxidized in melanocytes, it forms cytotoxic compounds like quinones . These cytotoxic compounds have the potential to damage and destroy pigment cells, causing skin depigmentation . In response, skin cells are naturally capable of protecting themselves against such cytotoxic agents with the help of endogenous intracellular glutathione and the detoxification action of glutathione S-transferase on the cytotoxic compounds .

Biochemical Pathways

This compound is involved in various biochemical pathways. It is metabolized into a common metabolite, M1(4-methoxycatechol), and M2(o-quinone) by CYP2E1 and SOD enzymes respectively . The M2 metabolite falls into the reactive electrophile category and is expected to bind to proteins . This is in agreement with Toxtree’s predictions for protein binding .

Pharmacokinetics

A study on a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, showed that it undergoes rapid metabolism and wide tissue distribution with ≥12% absorption ratio . It is reasonable to hypothesize that this compound might have similar pharmacokinetic properties, but more research is needed to confirm this.

Result of Action

The result of this compound’s action is primarily observed in its ability to cause skin depigmentation . This is due to the cytotoxic compounds it forms when oxidized in melanocytes, which can damage and destroy pigment cells . It also disrupts the function of the liver, kidneys, central nervous system, and redox processes, and increases levels of Hb, red blood cells, and white blood cells in the body .

Properties

IUPAC Name

3-methoxyphenol
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InChI

InChI=1S/C7H8O2/c1-9-7-4-2-3-6(8)5-7/h2-5,8H,1H3
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InChI Key

ASHGTJPOSUFTGB-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC(=C1)O
Source PubChem
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Molecular Formula

C7H8O2
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DSSTOX Substance ID

DTXSID0022012
Record name 3-Methoxyphenol
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Molecular Weight

124.14 g/mol
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Physical Description

Amber liquid with a sweet phenolic odor; [OSHA] Clear dark red liquid; [Sigma-Aldrich MSDS]
Record name 3-Methoxyphenol
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Boiling Point

471.2 °F
Record name 3-METHOXYPHENOL
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Vapor Density

1.131
Record name 3-METHOXYPHENOL
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CAS No.

150-19-6
Record name 3-Methoxyphenol
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Record name 3-Hydroxyanisole
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Record name Phenol, 3-methoxy-
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Record name M-HYDROXYANISOLE
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Melting Point

<1.4 °F
Record name 3-METHOXYPHENOL
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Synthesis routes and methods

Procedure details

Following general operating mode B, 3-methoxybromobenzene (127 μL, 1.0 mmol) was reacted with cesium hydroxide to give the expected product in the form of an oil with a yield of 85% (eluent: ethyl acetate/heptane 10:90).
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
127 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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